Cas no 740064-57-7 (2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride)

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a high-purity chemical intermediate primarily used in pharmaceutical and organic synthesis. Its key advantages include a well-defined molecular structure, which facilitates precise reactivity in coupling and acylation reactions. The hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions under mild conditions. This compound is particularly valuable in the development of heterocyclic compounds and bioactive molecules due to its pyridinyl and quinoline moieties, which contribute to diverse binding interactions. Strict quality control ensures batch-to-batch consistency, meeting the demands of research and industrial applications. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride structure
740064-57-7 structure
Product name:2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
CAS No:740064-57-7
MF:C15H9ClN2O
MW:268.6977622509
CID:1763818
PubChem ID:10683367

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarbonyl chloride, 2-(4-pyridinyl)-
    • CS-0322505
    • SCHEMBL4461764
    • BBL014847
    • 2-PYRIDIN-4-YLQUINOLINE-4-CARBONYL CHLORIDE HYDROCHLORIDE
    • 2-(PYRIDIN-4-YL)QUINOLINE-4-CARBONYL CHLORIDE
    • 740064-57-7
    • 2-pyridin-4-ylquinoline-4-carbonyl Chloride
    • 4-quinolinecarbonyl chloride, 2-(4-pyridinyl)-, hydrochloride
    • ALBB-011177
    • AKOS005173269
    • STL197256
    • 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
    • Inchi: InChI=1S/C15H9ClN2O/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H
    • InChI Key: JGAJAUQPPHHLLU-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl

Computed Properties

  • Exact Mass: 268.0403406g/mol
  • Monoisotopic Mass: 268.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42.8Ų

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM263207-5g
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
740064-57-7 97%
5g
$329 2022-06-10
TRC
P225905-500mg
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
740064-57-7
500mg
$ 235.00 2022-06-03
Chemenu
CM263207-5g
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
740064-57-7 97%
5g
$329 2021-08-18
TRC
P225905-1000mg
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
740064-57-7
1g
$ 390.00 2022-06-03
TRC
P225905-2000mg
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
740064-57-7
2g
$ 615.00 2022-06-03
Crysdot LLC
CD11064352-5g
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
740064-57-7 97%
5g
$349 2024-07-18

Additional information on 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Introduction to 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS No. 740064-57-7)

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 740064-57-7, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the quinoline derivatives family, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural framework of this compound integrates a pyridine ring with a quinoline core, further functionalized with a carbonyl chloride group and a hydrochloride salt form, making it a versatile building block for the development of novel therapeutic agents.

The 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride structure is particularly intriguing due to its reactivity and the potential it holds for modifying pharmacophoric properties. The presence of the carbonyl chloride group (Cl-CO) at the 4-position of the quinoline ring enhances its utility as an acylation agent, facilitating the introduction of various substituents into the molecule. This feature is particularly valuable in drug discovery, where precise molecular modifications can significantly influence biological activity and pharmacokinetic profiles.

In recent years, quinoline derivatives have garnered considerable attention in academic and industrial research due to their broad spectrum of biological activities. These activities include antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride compound, with its unique structural attributes, has emerged as a key intermediate in synthesizing complex molecules that target these therapeutic areas.

One of the most compelling aspects of this compound is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and infectious diseases. By serving as a precursor for peptidomimetics and other protease inhibitors, 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride contributes to the development of targeted therapies that can modulate these enzymatic pathways effectively.

Recent studies have highlighted the potential of quinoline derivatives in addressing neurological disorders. For instance, modifications of the quinoline scaffold have led to compounds with neuroprotective and antipsychotic properties. The 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride derivative offers a platform for further exploration in this domain, enabling researchers to design molecules with enhanced selectivity and reduced side effects.

The pharmaceutical industry has also leveraged this compound in the development of novel antiviral agents. The ability to introduce diverse functional groups into the quinoline core allows for fine-tuning of interactions with viral targets. This adaptability is crucial in an era where emerging viral threats require rapid development of effective countermeasures.

In addition to its pharmaceutical applications, 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride finds utility in materials science and chemical research. Its reactivity makes it a valuable tool for synthesizing advanced materials with specific electronic and optical properties. These materials are relevant in applications ranging from organic electronics to sensors and catalysts.

The synthesis of 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations are commonly employed to construct the desired structure efficiently. These synthetic strategies not only showcase the versatility of quinoline derivatives but also contribute to advancements in green chemistry by optimizing reaction conditions for sustainability.

From a regulatory perspective, compounds like 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. This involves preclinical studies to assess toxicity and pharmacokinetic profiles, followed by clinical trials to evaluate therapeutic benefits in humans. The journey from laboratory discovery to market-ready drug is lengthy but essential for delivering innovative treatments that meet societal needs.

The future prospects for 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride are promising, given its broad applicability across multiple domains. Ongoing research aims to expand its utility by exploring novel synthetic routes and discovering new biological activities. Collaborative efforts between academia and industry are likely to drive innovation, leading to breakthroughs that could revolutionize drug development and material science.

In conclusion, 2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS No. 740064-57-7) stands as a testament to the importance of specialized intermediates in advancing scientific progress. Its unique structural features and reactivity make it an invaluable asset in pharmaceutical synthesis, enabling the development of next-generation therapeutics across various disease areas. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of chemical innovation.

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